

# Application Notes and Protocols for C-N Bond Formation with Cyjohnphos

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for palladium-catalyzed carbon-nitrogen (C-N) bond formation, commonly known as Buchwald-Hartwig amination, utilizing the bulky and electron-rich biarylphosphine ligand, **Cyjohnphos**. **Cyjohnphos**, or (2-Biphenyl)dicyclohexylphosphine, is a highly effective ligand for facilitating the coupling of a wide range of aryl and heteroaryl halides or triflates with various primary and secondary amines. Its steric bulk and electron-donating properties enhance the efficiency of the catalytic cycle, often allowing for milder reaction conditions and broader substrate scope.

### **Data Presentation**

The following tables summarize the quantitative data for the Buchwald-Hartwig amination of various aryl halides with different amines using a palladium/**Cyjohnphos** catalyst system. These results demonstrate the versatility and efficiency of this catalytic system for the synthesis of a diverse array of arylamines.

Table 1: Palladium-Catalyzed Amination of Aryl Chlorides with Piperidine



Entry	Aryl Chloride	Product	Conversion (%) (2h)	Conversion (%) (6h)
1	Chlorobenzene	N- Phenylpiperidine	Minor	Minor
2	p-Chlorotoluene	N-(p- tolyl)piperidine	Minor	Minor
3	p- Chlorofluorobenz ene	N-(4- fluorophenyl)pipe ridine	Minor	Minor
Reaction Conditions: 1.5 equiv KOtBu,				

tetrahydrofuran

(THF), 0.5 mol %

Cyjohnphos (L2),

0.25 mol %

Pd₂(dba)₃·dba,

Room

Temperature.

Conversions

were determined

by GC with

tetradecane as

the standard.[1]

[2]

Table 2: Palladium-Catalyzed Amination of Various Aryl Halides with Secondary Amines



Entry	Aryl Halide	Amine	Product	Yield (%)
1	Bromobenzene	Morpholine	4- Phenylmorpholin e	95
2	4-Chlorotoluene	Pyrrolidine	1-(p- tolyl)pyrrolidine	92
3	2-Bromopyridine	Di-n-butylamine	N,N- Dibutylpyridin-2- amine	88
4	1-Bromo-4- methoxybenzene	N-Methylaniline	4-Methoxy-N- methyl-N- phenylaniline	94
5	3- Bromobenzonitril e	Indoline	1-(3- Cyanophenyl)ind oline	85
General Reaction Conditions: Aryl halide (1.0 mmol), amine (1.2 mmol), NaOtBu (1.4 mmol), Pd(OAc) <sub>2</sub> (1-2 mol%), Cyjohnphos (1.5- 3 mol%), Toluene (5 mL), 100 °C, 12-24 h.				

Table 3: Palladium-Catalyzed Amination of Aryl Bromides with Primary Amines



Entry	Aryl Bromide	Amine	Product	Yield (%)
Liftiy	Alyi biolilide	Allillic	FIOUUCI	11 <del>6</del> 10 (70)
1	1-Bromo-4-tert- butylbenzene	n-Hexylamine	N-(4-(tert- butyl)phenyl)hex an-1-amine	91
2	2-Bromotoluene	Benzylamine	N-Benzyl-2- methylaniline	89
3	4-Bromobiphenyl	Aniline	N-(Biphenyl-4- yl)aniline	96
4	1-Bromo-3,5- dimethylbenzene	Cyclohexylamine	N-(3,5- Dimethylphenyl)c yclohexanamine	93
5	2-Bromoanisole	Phenethylamine	N-(2- Methoxybenzyl)p henethylamine	87
General				
Reaction				
Conditions: Aryl				
bromide (1.0				
mmol), amine (1.2 mmol),				
NaOtBu (1.4				
mmol), Pd <sub>2</sub> (dba) <sub>3</sub>				
(1 mol%),				
Cyjohnphos (2				
mol%), Dioxane				
(5 1) 440.00				

# **Experimental Protocols**

(5 mL), 110 °C,

16-24 h.

# General Procedure for the Palladium-Catalyzed Amination of an Aryl Halide with a Secondary Amine

This protocol is a general guideline and may require optimization for specific substrates.



#### Reagents and Equipment:

- Aryl halide (e.g., bromobenzene)
- Secondary amine (e.g., morpholine)
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Cyjohnphos
- Sodium tert-butoxide (NaOtBu)
- Anhydrous toluene
- Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
- Septa and needles for inert atmosphere techniques
- Standard laboratory glassware for workup and purification
- Nitrogen or Argon gas supply

#### Procedure:

- Reaction Setup: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add Pd(OAc)<sub>2</sub> (e.g., 0.02 mmol, 2 mol%) and Cyjohnphos (e.g., 0.03 mmol, 3 mol%).
- Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
- Addition of Reagents: Under the inert atmosphere, add sodium tert-butoxide (e.g., 1.4 mmol). Then, add the aryl halide (e.g., 1.0 mmol) and the secondary amine (e.g., 1.2 mmol) via syringe. Finally, add anhydrous toluene (e.g., 5 mL).
- Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 12-24 hours).

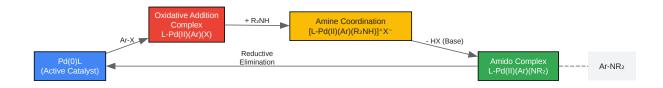


- Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

## **Visualizations**

## **Catalytic Cycle of Buchwald-Hartwig Amination**

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed C-N cross-coupling reaction. The bulky and electron-rich **Cyjohnphos** ligand facilitates each step of this cycle.



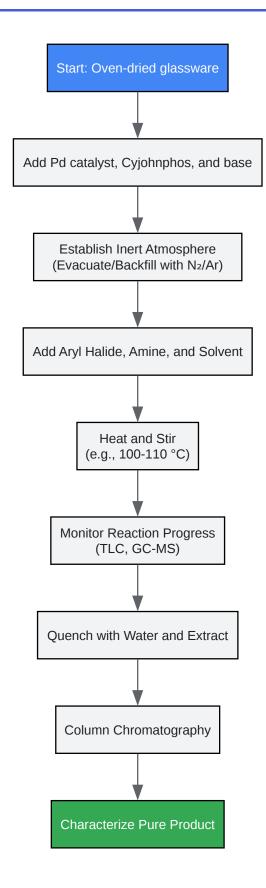
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Caption: Catalytic cycle for the Buchwald-Hartwig amination.

## **Experimental Workflow**

This diagram outlines the key steps in the experimental procedure for a typical C-N coupling reaction using **Cyjohnphos**.





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Caption: General experimental workflow for C-N bond formation.



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### References

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